

The Evolving Landscape of Azepane-Based Scaffolds in Drug Discovery: A Comparative Analysis

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Compound of Interest

Compound Name: *Benzyl 4-oxoazepane-1-carboxylate*

Cat. No.: *B1270719*

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While direct and extensive research on the biological activities of **Benzyl 4-oxoazepane-1-carboxylate** derivatives remains limited in publicly available literature, a comparative analysis of structurally related azepane, oxo-piperidine, and -pyrrolidine carboxylate derivatives reveals significant therapeutic potential across various disease areas. This guide provides a comparative overview of the anticancer, antimicrobial, and neuroprotective activities of these related compounds, supported by experimental data and detailed protocols to inform future research and development in this chemical space.

The core structure of **Benzyl 4-oxoazepane-1-carboxylate** presents a versatile scaffold for chemical modification, and by examining its near structural relatives, we can infer potential avenues for derivatization and biological screening. This analysis synthesizes findings from several studies on analogous heterocyclic compounds, offering a valuable resource for researchers, scientists, and drug development professionals.

Comparative Biological Activities

The biological activities of various derivatives are summarized below, categorized by their therapeutic potential.

Anticancer Activity

Derivatives of related heterocyclic structures have demonstrated notable cytotoxic effects against a range of cancer cell lines. The data in Table 1 highlights the in vitro growth inhibitory potency of these compounds.

Table 1: Anticancer Activity of Structurally Related Derivatives

Compound Class	Derivative/Compound	Cancer Cell Line	IC50 (μM)	Reference
Oxazepine Derivatives	Compound 5b (from coumarin acid)	CaCo-2 (Human Colon)	39.6	
Benzopyrone Derivatives	Schiff's like compounds 4a, 4b, 4c	Various (NCI-60 panel)	Growth Inhibition % reported	[1][2]
Histone Deacetylase (HDAC) Inhibitors	Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopiperidine-1-carboxylate	-	Good HDAC activity reported	[3]
Diaryl[d,f]diazepines	Compounds 7j and 7k	HeLa, MCF-7, SGC7901, A549	G2/M phase cell cycle arrest at 3 μM	[4]

Antimicrobial Activity

Several classes of N-benzyl and related heterocyclic derivatives have been evaluated for their efficacy against bacterial and fungal pathogens. Table 2 summarizes the minimum inhibitory concentrations (MIC) and other measures of antimicrobial activity.

Table 2: Antimicrobial Activity of Structurally Related Derivatives

Compound Class	Derivative/Compound	Microorganism	Activity	Reference
N-Benzyl 1H-1,2,3-triazole-4-carboxamides	Compound 5n	<i>A. baumannii</i>	20.20% inhibition at 32 µg/mL	[5]
N-Benzyl 1H-1,2,3-triazole-4-carboxamides	Compound 5a	<i>C. neoformans</i>	22.35% inhibition at 32 µg/mL	[5]
O-Benzyl Derivatives	Di-O-benzyl-substituted derivatives (20, 22-23, 39-40)	<i>B. subtilis</i> , <i>S. aureus</i>	Bactericidal at 10 µM	[6]
4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives	Compounds 2, 4, 8	<i>S. aureus</i>	>60% growth inhibition at 16 µg/mL	[7]
5-ethylsulphonyl-2-substituted-benzoxazoles	Various derivatives	Gram-positive & Gram-negative bacteria, <i>C. albicans</i>	MIC values of 7.81-250 µg/mL	[8]

Neuroprotective Activity

The potential for these scaffolds in the treatment of neurodegenerative diseases has been explored, with several derivatives showing promising neuroprotective effects.

Table 3: Neuroprotective Activity of Structurally Related Derivatives

Compound Class	Derivative/Compound	Model	Effect	Reference
Benzyl Ferulate	-	Cerebral Ischemia/Reperfusion (in vivo & in vitro)	Downregulates NOX2/NOX4, reduces oxidative stress and apoptosis	[9][10][11]
1,3,4-Oxadiazole Derivatives	Compounds 3a and 3d	6-OHDA-induced neurotoxicity in rat brain synaptosomes	Preserved synaptosomal viability and glutathione levels	[12]
Aroylhydrazone Derivatives	Compounds 5a-g	6-OHDA-induced neurotoxicity in rat brain synaptosomes	Preserved synaptosomal viability and glutathione levels	[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Anticancer Activity: MTT Assay[1]

- Cell Culture: Human colon cancer cells (CaCo-2) and normal human liver cells (WRL68) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cell Seeding: Cells are seeded into 96-well plates at a density of 1×10^4 cells/well and incubated for 24 hours.
- Compound Treatment: The synthesized oxazepine derivatives are dissolved in DMSO and added to the wells at various concentrations (e.g., 1, 5, 10, 15, 20, 25, 50, and 75 μ M). The cells are then incubated for another 24 hours.
- MTT Addition: 20 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

- Formazan Solubilization: The medium is removed, and 100 μ L of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value is determined from the dose-response curve.

Antimicrobial Activity: Microdilution Method[15]

- Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth overnight. The turbidity of the microbial suspension is adjusted to the 0.5 McFarland standard.
- Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration.
- Serial Dilution: The compounds are serially diluted in a 96-well microtiter plate containing broth.
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Incubation: The plates are incubated at the optimal temperature for the specific microorganism for 24-48 hours.
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

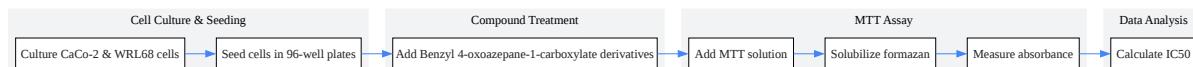
Neuroprotective Activity: In Vitro 6-Hydroxydopamine (6-OHDA) Induced Neurotoxicity Model[14]

- Synaptosome Isolation: Rat brain synaptosomes are isolated using a Percoll gradient centrifugation method.
- Compound Treatment: Isolated synaptosomes are pre-incubated with the test compounds (e.g., 40 μ M) for a specific duration.

- Induction of Neurotoxicity: 6-hydroxydopamine (6-OHDA) is added to induce oxidative stress and neurotoxicity.
- Viability Assessment: Synaptosomal viability is assessed using assays such as the MTT assay.
- Biochemical Analysis: Levels of reduced glutathione (GSH) are measured using appropriate biochemical assays to determine the antioxidant effect of the compounds.
- Data Analysis: The results are compared to control groups (untreated and 6-OHDA treated) to evaluate the neuroprotective effects.

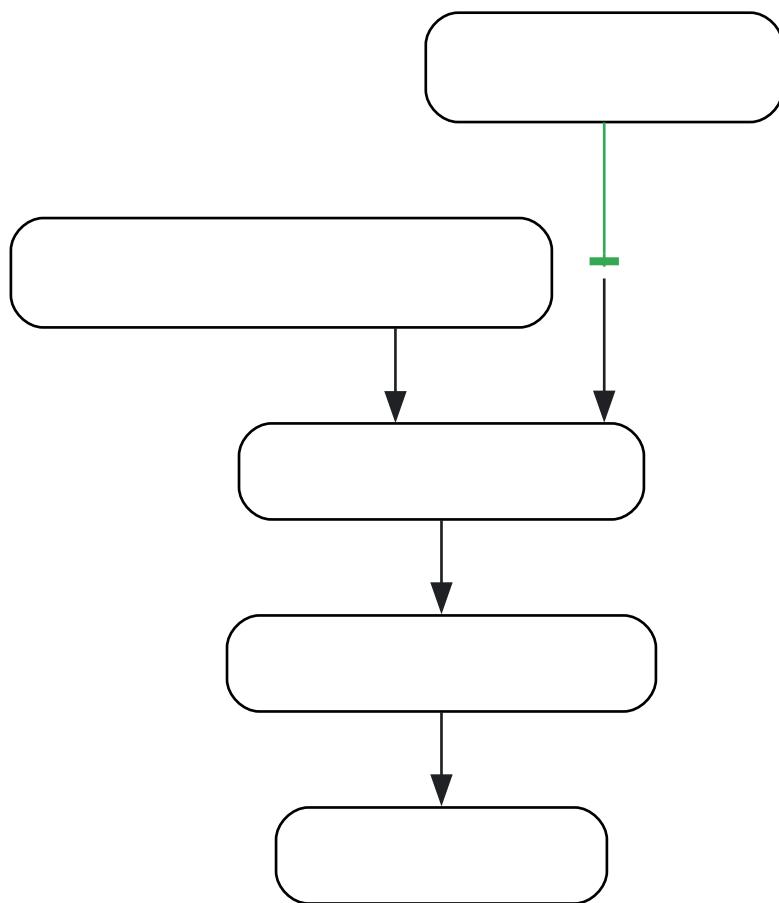
Visualizing Molecular Pathways and Experimental Workflows

To better understand the mechanisms of action and experimental designs, the following diagrams are provided.



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Caption: Workflow for assessing anticancer activity using the MTT assay.



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Caption: Postulated neuroprotective mechanism of action for related benzyl derivatives.

In conclusion, while the direct biological profile of **Benzyl 4-oxoazepane-1-carboxylate** derivatives is an area ripe for investigation, the existing research on analogous structures provides a strong rationale for their synthesis and evaluation. The compiled data and protocols in this guide serve as a foundational resource for initiating such research endeavors, with the potential to uncover novel therapeutic agents for a range of challenging diseases.

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